molecular formula C8H5BrClFO B1610587 2-Chloro-4-fluorophenacyl bromide CAS No. 61397-54-4

2-Chloro-4-fluorophenacyl bromide

Cat. No.: B1610587
CAS No.: 61397-54-4
M. Wt: 251.48 g/mol
InChI Key: GPPRXWUEJFPEDL-UHFFFAOYSA-N
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Description

2-Chloro-4-fluorophenacyl bromide: is an organic compound with the molecular formula C8H5BrClFO . It is a derivative of phenacyl bromide, characterized by the presence of chlorine and fluorine atoms on the phenyl ring. This compound is used in various chemical reactions and has applications in scientific research.

Mechanism of Action

Target of Action

This compound may interact with a variety of biological molecules due to its reactive bromide group

Mode of Action

As a brominated compound, it may undergo electrophilic aromatic substitution reactions with biological molecules, potentially altering their function . .

Biochemical Pathways

The biochemical pathways affected by 2-Chloro-4-fluorophenacyl bromide are currently unknown. Given the potential reactivity of this compound, it could conceivably interfere with a wide range of biochemical processes

Pharmacokinetics

As a small, lipophilic molecule, it may be readily absorbed and distributed throughout the body . Its metabolism and excretion pathways remain to be determined.

Result of Action

Given its potential reactivity, it may cause a variety of effects depending on the specific biological molecules it interacts with

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other chemicals can affect its reactivity and stability . Additionally, biological factors such as the specific cell type and physiological state can influence its efficacy.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-fluorophenacyl bromide typically involves the bromination of 2-Chloro-4-fluoroacetophenone. The reaction is carried out by adding bromine to a solution of 2-Chloro-4-fluoroacetophenone in glacial acetic acid, maintaining the temperature below 20°C to control the reaction rate and prevent side reactions .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle bromine safely and ensure high purity of the final product. The reaction conditions are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-4-fluorophenacyl bromide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Nucleophilic substitution: Products include substituted phenacyl derivatives.

    Coupling reactions: Products include biaryl compounds and other complex organic molecules.

Scientific Research Applications

2-Chloro-4-fluorophenacyl bromide is used in various scientific research applications, including:

Comparison with Similar Compounds

  • 2-Bromo-4-fluoroacetophenone
  • 2-Chloro-4-bromophenacyl bromide
  • 4-Fluorophenacyl bromide

Comparison: 2-Chloro-4-fluorophenacyl bromide is unique due to the presence of both chlorine and fluorine atoms on the phenyl ring, which imparts distinct reactivity and properties compared to its analogs. For example, 2-Bromo-4-fluoroacetophenone lacks the chlorine atom, which affects its reactivity and applications . Similarly, 2-Chloro-4-bromophenacyl bromide has different substitution patterns, leading to variations in its chemical behavior .

Properties

IUPAC Name

2-bromo-1-(2-chloro-4-fluorophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrClFO/c9-4-8(12)6-2-1-5(11)3-7(6)10/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPPRXWUEJFPEDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)Cl)C(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00503687
Record name 2-Bromo-1-(2-chloro-4-fluorophenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00503687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61397-54-4
Record name 2-Bromo-1-(2-chloro-4-fluorophenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00503687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chloro-4-fluorophenacyl bromide
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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